Cas no 76429-73-7 (2,3-dihydro-1-benzofuran-5-carboxylic acid)

2,3-dihydro-1-benzofuran-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2,3-Dihydrobenzofuran-5-carboxylic acid
- 2,3-Dihydrobenzo[B]Furan-5-Carboxylic acid
- 2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLIC ACID
- 2,3-Dihydrobenzo[b]furan-5-carboxylicacid
- 5-Benzofurancarboxylic acid, 2,3-dihydro-
- 2,3-dihydrobenzo(b)furan-5-carboxylic acid
- PubChem9983
- CDS1_000209
- PubChem14824
- Maybridge1_002497
- KSC377A5F
- DivK1c_001249
- HMS548J11
- YXYOLVAXVPOIMA-UHFFFAOYSA-N
- dihydrobenzofuran-5-carboxylic acid
- STL512
- 76429-73-7
- SCHEMBL1395976
- AKOS000157507
- MS-1996
- MFCD00085012
- SY004077
- 2,3-dihydrobenzofuran-5-carboxylic acid;2,3-Dihydrobenzo[b]furan-5-carboxylicacid
- SDCCGMLS-0065906.P001
- PB43435
- W-203746
- EN300-31557
- FT-0609655
- Q27453662
- DTXSID10350321
- 2,3-Dihydro-benzofuran-5-carboxylic acid
- 2,3-dihydrobenzofurane-5-carboxylic acid
- 2,3-dihydrobenzo[b]furan-5-carboxylic acid, AldrichCPR
- A838698
- AC-3153
- STL512713
- DB-019756
- 2,3-dihydro-1-benzofuran-5-carboxylic acid
-
- MDL: MFCD00085012
- インチ: 1S/C9H8O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H,10,11)
- InChIKey: YXYOLVAXVPOIMA-UHFFFAOYSA-N
- ほほえんだ: O1C2C([H])=C([H])C(C(=O)O[H])=C([H])C=2C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 164.04700
- どういたいしつりょう: 164.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 46.5
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 。
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 194-197 ºC
- ふってん: 336.553 ℃ at 760 mmHg
- フラッシュポイント: 142.445℃
- 屈折率: 1.61
- PSA: 46.53000
- LogP: 1.31970
- じょうきあつ: 0.0±0.8 mmHg at 25°C
- ようかいせい: 。
2,3-dihydro-1-benzofuran-5-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: Irritant
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S36/37/39-S22
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S22;S26;S36/37/39
- ちょぞうじょうけん:Sealed in dry,2-8°C
2,3-dihydro-1-benzofuran-5-carboxylic acid 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,3-dihydro-1-benzofuran-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-31557-1g |
2,3-dihydro-1-benzofuran-5-carboxylic acid |
76429-73-7 | 95% | 1g |
$25.0 | 2023-09-05 | |
Enamine | EN300-31557-25.0g |
2,3-dihydro-1-benzofuran-5-carboxylic acid |
76429-73-7 | 95% | 25.0g |
$208.0 | 2023-02-14 | |
Enamine | EN300-31557-100.0g |
2,3-dihydro-1-benzofuran-5-carboxylic acid |
76429-73-7 | 95% | 100.0g |
$605.0 | 2023-02-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BS298-1g |
2,3-dihydro-1-benzofuran-5-carboxylic acid |
76429-73-7 | 98% | 1g |
194.0CNY | 2021-07-15 | |
Enamine | EN300-31557-0.1g |
2,3-dihydro-1-benzofuran-5-carboxylic acid |
76429-73-7 | 95% | 0.1g |
$19.0 | 2023-09-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BS298-50mg |
2,3-dihydro-1-benzofuran-5-carboxylic acid |
76429-73-7 | 98% | 50mg |
55.0CNY | 2021-07-15 | |
TRC | D454883-250mg |
2,3-Dihydrobenzo[b]furan-5-carboxylic acid |
76429-73-7 | 250mg |
$75.00 | 2023-05-18 | ||
Alichem | A019098435-25g |
2,3-Dihydrobenzofuran-5-carboxylic acid |
76429-73-7 | 97% | 25g |
$303.00 | 2023-09-01 | |
Apollo Scientific | OR3414-5g |
2,3-Dihydrobenzo[b]furan-5-carboxylic acid |
76429-73-7 | 98% | 5g |
£75.00 | 2025-02-20 | |
Apollo Scientific | OR3414-25g |
2,3-Dihydrobenzo[b]furan-5-carboxylic acid |
76429-73-7 | 98% | 25g |
£265.00 | 2022-10-14 |
2,3-dihydro-1-benzofuran-5-carboxylic acid 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
2,3-dihydro-1-benzofuran-5-carboxylic acidに関する追加情報
Introduction to 2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS No. 76429-73-7) and Its Emerging Applications in Chemical Biology and Medicine
2,3-dihydro-1-benzofuran-5-carboxylic acid, identified by the chemical identifier CAS No. 76429-73-7, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and promising biological activities. This compound belongs to the benzofuran class, a scaffold that is widely recognized for its presence in numerous pharmacologically active molecules. The unique arrangement of functional groups within its structure, including a carboxylic acid moiety at the 5-position, makes it a valuable building block for the synthesis of more complex derivatives with enhanced therapeutic potential.
The dihydro-1-benzofuran core is particularly noteworthy for its stability and reactivity, which allows for modifications at multiple positions while retaining the inherent pharmacological properties of the parent compound. This flexibility has been exploited in recent years to develop novel compounds targeting various diseases, including neurological disorders, inflammatory conditions, and cancer. The carboxylic acid group at the 5-position further enhances its utility as a synthetic intermediate, enabling further derivatization through esterification, amidation, or other functional group transformations.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of new derivatives of 2,3-dihydro-1-benzofuran-5-carboxylic acid. These studies have revealed that structural modifications at the 2- and 3-positions of the benzofuran ring can significantly alter the biological activity of the molecule. For instance, substituents such as halogens or alkyl groups have been shown to enhance binding affinity to specific protein targets, leading to more potent pharmacological effects.
In particular, research has highlighted the potential of 2,3-dihydro-1-benzofuran-5-carboxylic acid derivatives as modulators of enzyme activity. Several studies have demonstrated their ability to inhibit key enzymes involved in metabolic pathways relevant to inflammation and oxidative stress. These findings are particularly exciting given the growing recognition of metabolic dysregulation as a contributing factor in chronic diseases. The carboxylic acid functionality at the 5-position serves as a critical anchor for interactions with enzyme active sites, facilitating precise molecular recognition.
The dihydro-1-benzofuran scaffold is also known for its role in central nervous system (CNS) drug discovery. Compounds derived from this structure have shown promise as potential treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability of these molecules to cross the blood-brain barrier while maintaining stability has made them attractive candidates for further development. Additionally, their interaction with neurotransmitter receptors and ion channels suggests they may modulate neuronal signaling pathways in ways that could ameliorate cognitive decline.
Another area where 2,3-dihydro-1-benzofuran-5-carboxylic acid derivatives have found utility is in oncology research. Preclinical studies have indicated that certain analogs exhibit inhibitory effects on kinases and other enzymes overexpressed in cancer cells. The carboxylic acid group at the 5-position allows for further derivatization into prodrugs or targeted delivery systems, which could improve bioavailability and reduce side effects associated with systemic administration.
The synthesis of 2,3-dihydro-1-benzofuran-5-carboxylic acid itself is well-documented in synthetic organic chemistry literature. Common approaches include cyclization reactions involving readily available precursors such as phenols and ketones. Advances in catalytic methods have further streamlined these processes, enabling higher yields and improved scalability. These synthetic strategies are crucial for producing sufficient quantities of the compound for both academic research and industrial applications.
In conclusion, 2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS No. 76429-73-7) represents a structurally intriguing molecule with broad applicability across multiple therapeutic areas. Its unique combination of reactivity and biological activity makes it an indispensable tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new derivatives and applications, this compound is poised to play an increasingly significant role in addressing some of today’s most pressing medical challenges.
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